Bromoacetyl-PEG3-DBCO

Thiol conjugation kinetics Electrophile reactivity ranking Bioconjugation linker design

Bromoacetyl-PEG3-DBCO (C₂₉H₃₄BrN₃O₆, MW 600.50 g/mol) is a heterobifunctional, polyethylene glycol (PEG)-based linker that integrates a dibenzocyclooctyne (DBCO) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) and a bromoacetyl group for sulfhydryl-specific conjugation via nucleophilic substitution. Supplied as a light yellow oil with ≥95% purity and soluble in DCM, THF, acetonitrile, DMF, and DMSO, this compound serves as a key building block in the assembly of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its triethylene glycol (PEG₃) spacer enhances aqueous compatibility and reduces steric hindrance during dual-ligand assembly.

Molecular Formula C29H34BrN3O6
Molecular Weight 600.5 g/mol
Cat. No. B12415830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetyl-PEG3-DBCO
Molecular FormulaC29H34BrN3O6
Molecular Weight600.5 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CBr
InChIInChI=1S/C29H34BrN3O6/c30-21-28(35)32-14-16-38-18-20-39-19-17-37-15-13-31-27(34)11-12-29(36)33-22-25-7-2-1-5-23(25)9-10-24-6-3-4-8-26(24)33/h1-8H,11-22H2,(H,31,34)(H,32,35)
InChIKeySEXUOTREYKXWFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bromoacetyl-PEG3-DBCO: Heterobifunctional PROTAC Linker with Orthogonal DBCO and Thiol-Reactive Chemistry for Precision Bioconjugation


Bromoacetyl-PEG3-DBCO (C₂₉H₃₄BrN₃O₆, MW 600.50 g/mol) is a heterobifunctional, polyethylene glycol (PEG)-based linker that integrates a dibenzocyclooctyne (DBCO) moiety for strain-promoted azide-alkyne cycloaddition (SPAAC) and a bromoacetyl group for sulfhydryl-specific conjugation via nucleophilic substitution . Supplied as a light yellow oil with ≥95% purity and soluble in DCM, THF, acetonitrile, DMF, and DMSO, this compound serves as a key building block in the assembly of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where its triethylene glycol (PEG₃) spacer enhances aqueous compatibility and reduces steric hindrance during dual-ligand assembly .

Why Generic Substitution Fails for Bromoacetyl-PEG3-DBCO: Functional Orthogonality and Linker-Length Precision Are Not Interchangeable


Superficially similar DBCO-PEG₃ linkers with alternative electrophilic termini (e.g., amine, NHS ester, maleimide) cannot substitute for Bromoacetyl-PEG3-DBCO without fundamentally altering the conjugation sequence, pH compatibility window, and product stability profile. The bromoacetyl group provides thiol chemoselectivity at an alkaline pH range (7.5–9.0) that is orthogonal to the copper-free SPAAC reaction of the DBCO group, enabling a precisely ordered, two-step conjugation strategy that avoids cross-reactivity between reactive handles . By contrast, maleimide-DBCO linkers risk azide-maleimide side reactions and produce thioether conjugates susceptible to retro-Michael exchange in vivo, while amine-DBCO linkers target carboxylates (via EDC/NHS activation) rather than thiols, requiring an entirely different conjugation workflow [1]. Furthermore, altering the PEG spacer length from three to four ethylene glycol units measurably shifts conjugate solubility, steric accessibility, and pharmacokinetic parameters, meaning even a PEG₄ analog of the same functional pair is not a drop-in replacement [2].

Product-Specific Quantitative Evidence Guide: Bromoacetyl-PEG3-DBCO vs. Closest Analogs


Electrophile Reactivity: Bromoacetyl (Bromoacetate) Occupies a Distinct Kinetic Niche Between Maleimide and Bromoacetamide

In a controlled cross-linker reactivity study, thiol reaction rate constants were measured across a panel of electrophilic functional groups over pH 7.4–8.6. The bromoacetate (bromoacetyl) group displays a reactivity rank of maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate ≫ bromoacetamide [1]. This places the bromoacetyl terminus of Bromoacetyl-PEG3-DBCO in an intermediate kinetic regime: faster than the commonly used bromoacetamide-DBCO analog, yet slower and more pH-tunable than maleimide, permitting greater reaction control.

Thiol conjugation kinetics Electrophile reactivity ranking Bioconjugation linker design

pH-Dependent Orthogonality: Bromoacetyl Enables Thiol Conjugation at pH ≥8.0 Without Competing Amine Reactivity

The bromoacetyl-thiol reaction proceeds with optimal chemoselectivity at pH 7.5–9.0. At pH 9.0, bromoacetyl retains high specificity for thiols and does not appreciably react with α-amino, ε-amino (lysine), or imidazole (histidine) nucleophiles present in peptides [1]. In contrast, maleimide-thiol conjugation must be conducted at pH 6.5–7.5 to suppress cross-reactivity with primary amines; at pH values where bromoacetyl is active, maleimide loses chemoselectivity .

Orthogonal bioconjugation pH-controlled chemoselectivity Thiol-maleimide comparison

Thioether Bond Stability: Bromoacetyl-Derived Conjugates Resist retro-Michael Exchange That Compromises Maleimide Conjugates In Vivo

The thioether linkage formed by the bromoacetyl-thiol reaction is chemically irreversible under physiological conditions. By comparison, the thioether formed from the maleimide-thiol reaction (thio-succinimide) can undergo a slow retro-Michael addition, regenerating the free maleimide and thiol, which may then exchange with endogenous thiols such as serum albumin or glutathione . Additionally, maleimide groups are incompatible with azide functionalities due to side reactions, whereas bromoacetyl is fully orthogonal to azides, permitting stable bromoacetyl-azide dual-functional linkers [1].

ADC linker stability Retro-Michael addition Thioether bond durability

PEG₃ vs. PEG₄ Spacer: Shorter Triethylene Glycol Chain Balances Solubility with Molecular Compactness for PROTAC Design

A comparative analysis of DBCO-PEG₃-VC-PAB-MMAE and DBCO-PEG₄-VC-PAB-MMAE demonstrates that increasing the PEG spacer from three to four ethylene glycol units improves aqueous solubility and enhances molecular flexibility, but also increases molecular weight and may alter pharmacokinetic parameters such as half-life and clearance rate [1]. The PEG₃ spacer in Bromoacetyl-PEG3-DBCO represents a deliberate compromise: sufficient hydrophilicity to reduce aggregation and steric hindrance during dual-ligand PROTAC assembly, yet compact enough to maintain favorable cell permeability [2].

PROTAC linker design PEG spacer length optimization ADC linker comparison

DBCO-Mediated SPAAC Kinetics: Second-Order Rate Constant of ~0.34 M⁻¹s⁻¹ Enables Efficient Copper-Free Click Conjugation Under Physiological Conditions

The DBCO group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants of ~0.34 M⁻¹s⁻¹ as measured with azidoamino acid substrates [1]. This rate is approximately 20% faster than bicyclo[6.1.0]nonyne (BCN, 0.28 M⁻¹s⁻¹) in comparable systems. SPAAC kinetics for DBCO reagents fall in the range of 0.32–1.22 M⁻¹s⁻¹ depending on buffer composition, with PBS (pH 7.4) yielding 0.32–0.85 M⁻¹s⁻¹ and HEPES (pH 7.0) yielding 0.55–1.22 M⁻¹s⁻¹ [2]. Critically, DBCO-SPAAC proceeds without cytotoxic copper(I) catalyst, maintaining biocompatibility for live-cell and in vivo applications where the alternative CuAAC (copper-catalyzed click, k ≈ 10–100 M⁻¹s⁻¹) would introduce metal toxicity .

SPAAC kinetics Bioorthogonal chemistry Copper-free click reaction

Immunogenicity Profile: Bromoacetyl-Derived Linkers Exhibit Lower Immunogenicity Than Maleimide-Containing Counterparts

In a head-to-head evaluation of thiol-reactive heterobifunctional linkers used for peptide-liposome conjugation, bromoacetate derivatives elicited minimal anti-linker antibody responses, whereas maleimide-containing linkers provoked significant anti-linker immunogenicity [1]. Although this study used PEG linkers of varying composition rather than Bromoacetyl-PEG3-DBCO specifically, the bromoacetyl functional group was identified as a key determinant of low immunogenicity.

Linker immunogenicity Anti-drug antibody response ADC safety

Best Research and Industrial Application Scenarios for Bromoacetyl-PEG3-DBCO Based on Quantitative Differentiation


Sequential, Orthogonal Bioconjugation for PROTAC Assembly

Bromoacetyl-PEG3-DBCO is ideally suited for the stepwise construction of PROTAC molecules. The DBCO group is first reacted with an azide-functionalized E3 ligase ligand via SPAAC (k₂ ≈ 0.34 M⁻¹s⁻¹, copper-free, pH 7.0–7.4). Subsequently, the bromoacetyl terminus is conjugated to a thiol-bearing target-protein ligand at pH 8.0–9.0. This sequential protocol exploits the pH orthogonality of bromoacetyl vs. maleimide, avoiding cross-reactivity and producing a stable thioether linkage resistant to retro-Michael exchange [1]. The PEG₃ spacer provides sufficient flexibility for ternary complex formation while maintaining molecular compactness, a balance critical for cellular permeability and degradation efficiency .

Stable Antibody-Drug Conjugate (ADC) Intermediate with Non-Exchangeable Thioether Anchoring

For ADC development, Bromoacetyl-PEG3-DBCO enables two distinct workflows: (i) DBCO-SPAAC conjugation to azide-modified antibodies followed by bromoacetyl-thiol drug payload attachment, or (ii) bromoacetyl-mediated thiol-specific conjugation to cysteine-engineered antibodies followed by DBCO-SPAAC payload loading. In both cases, the resulting thioether bond is chemically irreversible under physiological conditions, eliminating payload de-conjugation via retro-Michael exchange — a failure mode documented for maleimide-based ADC linkers [1]. The lower immunogenicity reported for bromoacetyl-containing linkers relative to maleimide analogs further supports this application .

Dual-Functional Surface Patterning and Nanoparticle Functionalization

Bromoacetyl-PEG3-DBCO enables controlled, two-component surface modification of nanoparticles, biosensors, and microarray substrates. Azide-modified biomolecules (e.g., DNA aptamers, peptides) are first immobilized via DBCO-SPAAC; then, thiol-containing polyethylene glycol (PEG-SH) or cysteine-tagged proteins are grafted via the bromoacetyl group to passivate remaining surface sites. The PEG₃ spacer reduces non-specific binding and aggregation compared to non-PEGylated DBCO linkers. This orthogonal functionalization strategy cannot be replicated with maleimide-DBCO linkers due to the incompatibility of maleimide with azide groups [1].

In Vivo Imaging Probe Construction Requiring Copper-Free, Low-Toxicity Click Chemistry

For positron emission tomography (PET), fluorescence, or photoacoustic imaging probe assembly, Bromoacetyl-PEG3-DBCO provides a copper-free SPAAC route that preserves biomolecule integrity and avoids cytotoxic Cu(I) contamination. The DBCO group reacts with azide-modified targeting vectors (antibodies, peptides) under physiological pH and temperature with second-order kinetics of ~0.34 M⁻¹s⁻¹, enabling efficient radiolabeling or fluorophore conjugation [1]. The stable thioether bond formed at the bromoacetyl terminus ensures the imaging payload remains attached throughout circulation, a requirement validated by PET imaging studies comparing thioether-stabilized vs. maleimide-based conjugates .

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